molecular formula C13H12O2 B15069447 3,5,7-Trimethylnaphthalene-1,2-dione

3,5,7-Trimethylnaphthalene-1,2-dione

Cat. No.: B15069447
M. Wt: 200.23 g/mol
InChI Key: DCGYLWVXAAOHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,7-Trimethylnaphthalene-1,2-dione is a high-purity synthetic naphthoquinone derivative intended for research use only. It is not for human or veterinary diagnostic or therapeutic uses. Naphthoquinone scaffolds are of significant interest in medicinal chemistry and chemical biology due to their potential as redox-active molecules. Similar trimethylnaphthalene-dione compounds have been investigated as substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in certain cancer cells . Upon enzymatic reduction by NQO1, these compounds can undergo rapid redox cycling, generating high levels of reactive oxygen species (ROS) and leading to selective cancer cell death via apoptosis . Researchers are exploring such compounds as potential chemotherapeutic agents, particularly for non-small cell lung cancer (NSCLC) and other malignancies characterized by high NQO1 levels . The specific methyl group positioning on the this compound core is designed to optimize its interaction with biological targets and influence its physicochemical properties. This compound serves as a key intermediate for further chemical modification, including the synthesis of more complex fused heterocyclic systems, such as naphtho[1,2-b]furan-4,5-diones, which have shown promise as specific NQO1-mediated redox modulators . Handle this product with care in a controlled laboratory environment.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3,5,7-trimethylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-7-4-8(2)10-6-9(3)12(14)13(15)11(10)5-7/h4-6H,1-3H3

InChI Key

DCGYLWVXAAOHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=O)C(=O)C2=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethylnaphthalene-1,2-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting trimethylnaphthalene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone groups at positions 1 and 2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and oxidizing agents is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of naphthalene dicarboxylic acids.

    Reduction: Formation of 3,5,7-trimethylnaphthalene-1,2-diol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3,5,7-Trimethylnaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,5,7-Trimethylnaphthalene-1,2-dione vs. 1,3,6-Trimethylnaphthalene

  • Structural Differences: The absence of ketone groups in 1,3,6-trimethylnaphthalene results in a nonpolar hydrocarbon structure, reducing its solubility in polar solvents compared to the dione derivative.
  • Synthetic Pathways: 1,3,6-Trimethylnaphthalene is synthesized via alkylation or Friedel-Crafts reactions, as noted in studies of methylnaphthalene derivatives . In contrast, the dione likely requires oxidation steps to introduce ketone groups.
  • Spectroscopic Identification : NMR and IR spectra of methylnaphthalenes (e.g., 1,2-dimethylnaphthalene) show distinct aromatic proton signals and C-H bending modes, whereas the dione would exhibit carbonyl stretching vibrations (~1700 cm⁻¹) in IR .

This compound vs. Tetrahydro-methylnaphthalenes

  • Hydrogenation Effects : Compounds like 1,2,3,4-tetrahydro-2,7-dimethylnaphthalene (CAS 13065-07-1) are partially hydrogenated, reducing aromaticity and increasing conformational flexibility. This contrasts with the rigid, planar structure of the dione .
  • Thermal Stability : Hydrogenated derivatives generally exhibit lower thermal stability due to strained cyclohexene rings, whereas the dione’s aromatic backbone and ketone groups may enhance stability.

Electronic and Optical Properties

  • Electron Deficiency : The dione’s ketone groups create an electron-deficient core, akin to naphthalene diimides (e.g., anthracene diimides), which are utilized in organic electronics for their charge-transport properties . Methyl groups in the dione may fine-tune these electronic effects via steric and inductive mechanisms.
  • UV-Vis Absorption : Methyl-substituted naphthalenes (e.g., 1,2,4,7-tetramethylnaphthalene) exhibit bathochromic shifts compared to unsubstituted naphthalene due to increased conjugation. The dione’s absorption profile would further shift due to ketone-induced n→π* transitions .

Data Table: Key Properties of Selected Naphthalene Derivatives

Compound Name CAS Number Functional Groups Solubility (Polarity) Key Spectral Features (IR/NMR) Stability
This compound Not available 3 Me, 2 ketones Moderate (polar) C=O stretch ~1700 cm⁻¹; aromatic δH High (aromatic + ketones)
1,3,6-Trimethylnaphthalene Not provided 3 Me Low (nonpolar) Aromatic C-H bend ~750 cm⁻¹; δH 6.5–8.0 ppm Moderate
1,2,3,4-Tetrahydro-2,7-dimethylnaphthalene 13065-07-1 2 Me, saturated ring Low (nonpolar) Aliphatic C-H stretch ~2900 cm⁻¹ Low (hydrogenated)
Anthracene Diimide (Analog) Varies Diimide Low to moderate C=O stretch ~1680 cm⁻¹; π-π* transitions High

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